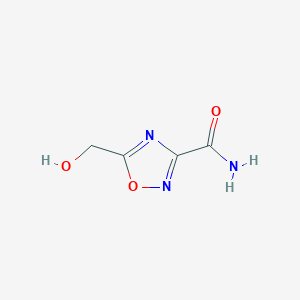
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide
説明
5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derived from the dehydration of renewable carbohydrates, typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides .
Synthesis Analysis
HMF can be synthesized from both HMF and carbohydrates. The synthesis involves various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .
Molecular Structure Analysis
HMF contains an active furan ring, aldehyde group, and hydroxymethyl group .
Chemical Reactions Analysis
HMF can be further converted into a number of useful chemicals via hydrogenation, oxidation, and amination, etc .
Physical And Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .
科学的研究の応用
Metabolism and Pharmacokinetics
Pharmacokinetics and Metabolism of UK-383,367 : UK-383,367, closely related to 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide, is a procollagen C-proteinase inhibitor that undergoes extensive metabolism, resulting in the formation of long-lived metabolites such as oxamic acid, oxamide, and oxalic acid. This study sheds light on the metabolic pathways and the identification of these metabolites, providing insights into the compound's pharmacokinetic profile (Allan et al., 2006).
Receptor Interactions and Pharmacodynamics
5-HT7 Receptor-mediated Dilatation : This research demonstrates the complex interplay between 5-HT1B/1D and 5-HT7 receptors in mediating vasodilatory responses. The study's findings are pivotal in understanding the receptor-mediated mechanisms underlying these physiological responses, potentially offering insights into novel therapeutic targets or adverse effect profiles of related compounds (Terrón & Martínez-García, 2007).
Role in Therapeutic Mechanisms
Tramadol's Antinociceptive and Antidepressant Effects : This study investigates the role of 5-HT1A and 5-HT1B receptors in modulating the analgesic and antidepressant-like effects of tramadol, a compound structurally similar to this compound. Understanding these receptor interactions is crucial for developing therapeutic agents with optimized efficacy and minimal side effects (Berrocoso et al., 2006).
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as 5-hydroxymethylcytosine, play a central role in cell regulatory processes and are important factors for understanding complex human disease .
Mode of Action
Later, mC can be oxidized to 5-hydroxymethylcytosine (hmC) or even further to 5-formylcytosine (fC) and to 5-carboxylcytosine (caC) by the action of 2-oxoglutarate-dependent dioxygenases of the TET family .
Biochemical Pathways
Similar compounds like 5-hydroxymethylcytosine are involved in dna replication, transcription, cell differentiation, and human disease .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug determines the onset, duration, and intensity of its effect .
Result of Action
Similar compounds like 5-hydroxymethylcytosine have been found to play roles in dna replication, transcription, cell differentiation, and human disease .
Action Environment
It’s known that environmental factors can influence the pharmacokinetics and pharmacodynamics of a drug .
生化学分析
Biochemical Properties
5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol oxidase and bacterial laccase, which are crucial in the oxidation processes . The nature of these interactions involves the oxidation of this compound to form other compounds, which can further participate in biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways . Additionally, this compound can activate certain transcription factors, resulting in altered gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol oxidase and bacterial laccase, which play a role in its oxidation and subsequent transformation into other compounds . These interactions can affect metabolic flux and metabolite levels within the cell, leading to changes in overall cellular metabolism.
特性
IUPAC Name |
5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c5-3(9)4-6-2(1-8)10-7-4/h8H,1H2,(H2,5,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFBZCPFXZFMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672464 | |
| Record name | 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-27-7 | |
| Record name | 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
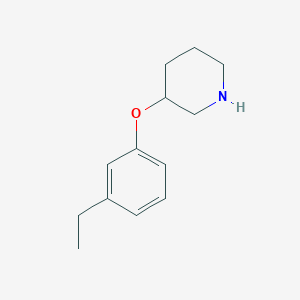

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
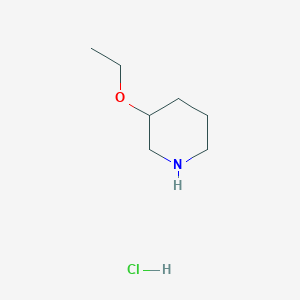
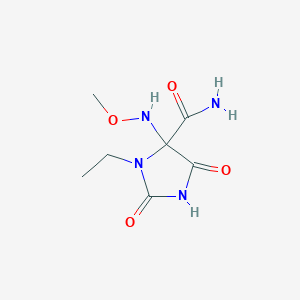
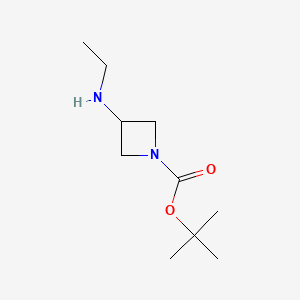

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
